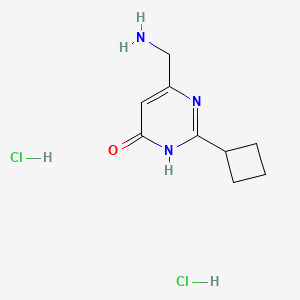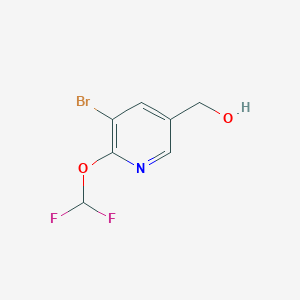
(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol
Descripción general
Descripción
“(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 2231673-76-8 . It has a molecular weight of 254.03 and its molecular formula is C7H6BrF2NO2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is available in a solid, semi-solid, or liquid form .
Molecular Structure Analysis
The InChI code for “(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol” is 1S/C7H6BrF2NO2/c8-5-1-4(3-12)2-11-6(5)13-7(9)10/h1-2,7,12H,3H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol” is a solid, semi-solid, or liquid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 254.03 and its molecular formula is C7H6BrF2NO2 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Chemistry and Molecular Structure Analysis : The compound plays a significant role in synthetic organic chemistry. A study delved into the synthesis of novel pyridine derivatives through carbon-carbon coupling, offering insights into their spectroscopic, crystal structure, and electronic properties using density functional theory (DFT). The study highlighted the potential bioactivity of these molecules, underlined by their nonlinear optical properties and zones of inhibition against bacteria and fungus (Ghiasuddin et al., 2018).
Structural and Reactivity Studies : Research has also been conducted on similar pyridine derivatives, analyzing their crystal structure and exploring their chemical reactivity. Studies like these provide valuable insights into the structural features and potential reactivity of compounds like (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol (N. Kuhn et al., 2003).
Biological Activity and Interactions
Bioactivity Investigations : Compounds with structural similarities have been investigated for their biological activities. For example, the antibacterial activities of certain pyridine-derivative compounds were confirmed experimentally, indicating the potential for (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol to be used in similar contexts (Wang et al., 2008).
Antibacterial Compound Synthesis : Another study focused on the synthesis and antibacterial activity of a new series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, showcasing the diverse potential uses of pyridine derivatives in medicinal chemistry (B. Reddy & K. Prasad, 2021).
Molecular Structure and Interaction Analysis
Molecular Interaction Studies : Research on pyridine derivatives also includes detailed molecular structure and interaction analysis. This includes investigating the crystal and molecular structure, focusing on the geometry, intermolecular hydrogen bonding, and related π-π interactions, crucial for understanding the compound's behavior in different environments (Y. Rodi et al., 2013).
Structural Features and Theoretical Studies : Theoretical studies on compounds like (RS)-(3-bromophenyl) (pyridine-2yl) methanol provide insights into the active sites of the molecule and its reactivity, which can be extended to understand the characteristics of (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol (S. Trivedi, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P301+P310-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
[5-bromo-6-(difluoromethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO2/c8-5-1-4(3-12)2-11-6(5)13-7(9)10/h1-2,7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPSQAWJMOLVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236806 | |
| Record name | 3-Pyridinemethanol, 5-bromo-6-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol | |
CAS RN |
2231673-76-8 | |
| Record name | 3-Pyridinemethanol, 5-bromo-6-(difluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2231673-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinemethanol, 5-bromo-6-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)
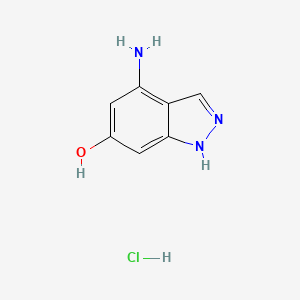
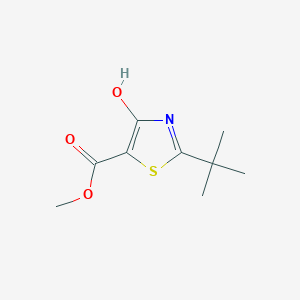

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)

![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)
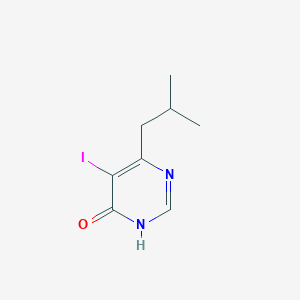
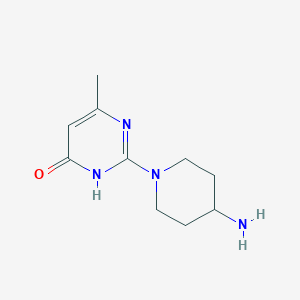
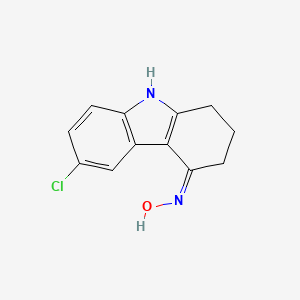
![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)
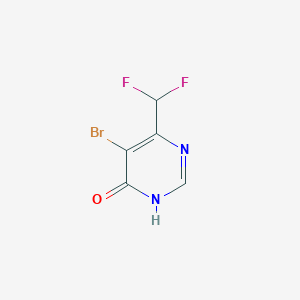
![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)
